molecular formula C13H10O5 B113154 5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid CAS No. 881041-09-4

5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid

Cat. No.: B113154
CAS No.: 881041-09-4
M. Wt: 246.21 g/mol
InChI Key: QPFRPACBZHRJED-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for biochemical studies and therapeutic applications .

Properties

IUPAC Name

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFRPACBZHRJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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